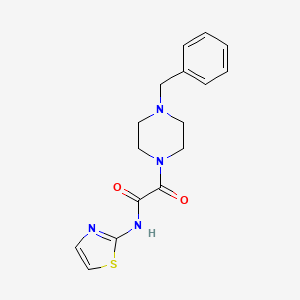
2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazole, a heterocyclic compound that includes nitrogen and sulfur . It is part of a class of compounds that have been synthesized and evaluated for their antimicrobial and anticholinesterase activities . The compound is also known as 2-(4-BENZYLPIPERAZINO)-2-PHENYL-N-(1,3-THIAZOL-2-YL)ACETAMIDE .
Synthesis Analysis
The synthesis of this compound involves the use of 4-arylpiperazine-1-yl and 4-substituted phenylthiazol-4-yl . The yield of the synthesis process is between 70-76% .Molecular Structure Analysis
The molecular formula of the compound is C22H24N4OS . The compound has several characteristic IR absorption peaks, including 3281 cm^-1 (amide N-H), 3005 cm^-1 (aromatic C-H), 2912 cm^-1 (aliphatic C-H), 1676 cm^-1 (amide C=O), 1512-1306 cm^-1 (C=C and C=N), and 1190-978 cm^-1 (C-O and C-N) .Chemical Reactions Analysis
The compound is synthesized through a series of chemical reactions involving 4-arylpiperazine-1-yl and 4-substituted phenylthiazol-4-yl . The exact details of the chemical reactions involved in the synthesis are not provided in the available sources.Physical And Chemical Properties Analysis
The compound has a melting point of 171-174°C . Other physical and chemical properties such as solubility, density, and stability are not provided in the available sources.Aplicaciones Científicas De Investigación
Antimicrobial and Anticholinesterase Activities
Compounds related to 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds exhibited significant antifungal activity, particularly against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).
Anticonvulsant Properties
Research has demonstrated the potential of related compounds as anticonvulsant agents. In particular, derivatives of this compound class have shown significant anticonvulsant activity in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath et al., 2021).
Antibacterial Evaluation
A variety of derivatives have been synthesized and screened for their antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. These studies revealed promising antimicrobial activities for these compounds (Rezki, 2016).
Anti-HIV Activity
Certain derivatives of this chemical class have been synthesized and assessed for anti-HIV activity. Most of these compounds showed moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011).
Antioxidant and Anti-inflammatory Potential
Studies on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and similar derivatives have shown promising results in antioxidant and anti-inflammatory activities. Some compounds exhibited good efficacy in DPPH radical scavenging and lipid peroxide inhibition tests (Koppireddi et al., 2013).
Direcciones Futuras
The compound has been evaluated for its antimicrobial and anticholinesterase activities, but the results were found to be weak contrary to expectations . Future research could focus on improving the antimicrobial and anticholinesterase activities of the compound or exploring other potential applications.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(18-16-17-6-11-23-16)15(22)20-9-7-19(8-10-20)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVEFUUIGFCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

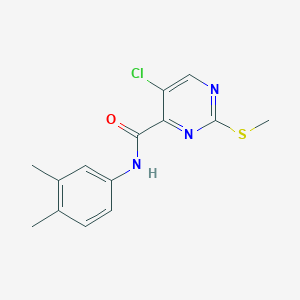
![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
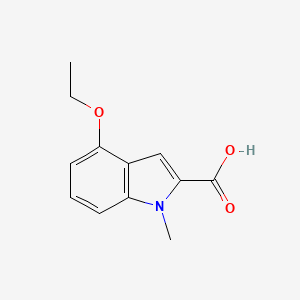
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

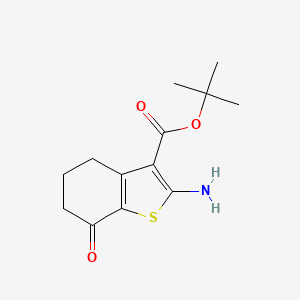
![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
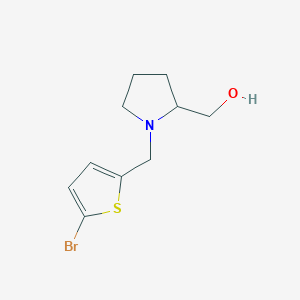
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)